molecular formula C15H19ClN4O2 B4950344 N-(5-Chloro-2-methylphenyl)-1-[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide

N-(5-Chloro-2-methylphenyl)-1-[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide

Cat. No.: B4950344
M. Wt: 322.79 g/mol
InChI Key: LRPHVHVPCGJVIA-UHFFFAOYSA-N
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Description

This compound belongs to the hydrazinecarboxamide class, characterized by a formamide backbone linked to a substituted phenyl group and a piperidinylidene hydrazine moiety.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O2/c1-10-3-4-11(16)9-13(10)17-14(21)15(22)19-18-12-5-7-20(2)8-6-12/h3-4,9H,5-8H2,1-2H3,(H,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPHVHVPCGJVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NN=C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methylphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide typically involves multi-step organic reactions. The starting materials might include 5-chloro-2-methylphenyl derivatives and 1-methylpiperidine. The reaction conditions would likely involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methylphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines.

Scientific Research Applications

N-(5-Chloro-2-methylphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Materials Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methylphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Core Structural Variations

The following table highlights structural differences between the target compound and related hydrazinecarboxamides:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Biological Activity (if reported)
Target Compound 5-Chloro-2-methylphenyl; 1-methylpiperidin-4-ylidene hydrazinecarbonyl ~350 (estimated) Not explicitly reported
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazinecarbothioamide 4-Nitrophenyl triazole; phenylthioamide 425.45 Antifungal, antimicrobial
N-(2-chlorophenyl)-(2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]hydrazinecarboxamide 1,3-Benzodioxolyl; imidazolylpropylidene; 2-chlorophenyl 413.85 Anticancer (in vitro)
Pyrrolidinyl-4-methoxyphenylazoformamide 4-Methoxyphenyl; pyrrolidinyl azo group 233.28 Metal coordination (Zn complex)
N-(5-chloropyridin-2-yl)-2-[[1-(4-pyridinyl)piperidin-4-ylcarbonyl]amino]benzamide hydrochloride 5-Chloropyridinyl; dual pyridine-piperidine amide 472.37 Kinase inhibition (hypothesized)

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 5-chloro-2-methylphenyl group enhances electrophilicity compared to the 4-methoxyphenyl group in , which is electron-donating. This difference may influence receptor binding or metabolic stability.

Physicochemical Properties

Comparative physicochemical data (estimated where experimental values are unavailable):

Property Target Compound Compound from Compound from
LogP (lipophilicity) ~2.8 (moderate) 3.1 1.9
Water Solubility (mg/mL) <0.1 (low) <0.05 0.3
Hydrogen Bond Donors 2 3 1
Hydrogen Bond Acceptors 5 7 4

Implications :

  • The target compound’s low solubility may limit bioavailability, a common challenge in hydrazinecarboxamides. Modifications like the imidazolylpropylidene group in improve solubility but require trade-offs in synthetic complexity.
  • Higher logP values (e.g., ) correlate with enhanced membrane permeability but may increase off-target interactions.

Biological Activity

N-(5-Chloro-2-methylphenyl)-1-[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C15H19ClN4OC_{15}H_{19}ClN_{4}O. Its structure includes a chloro-substituted aromatic ring and a hydrazinecarbonyl moiety, which are significant for its biological interactions.

Molecular Characteristics

PropertyValue
Molecular FormulaC15H19ClN4OC_{15}H_{19}ClN_{4}O
Molecular Weight304.79 g/mol
IUPAC NameThis compound
SMILESCC(C1=CC=C(C=C1Cl)C(=O)N)N=NCCN(C)C

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit promising anticancer properties. For instance, pyrazole derivatives have been shown to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, which are crucial for breast cancer research. The presence of halogen substituents, such as chlorine, enhances the cytotoxic effects of these compounds when used in combination with established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also displays antimicrobial properties. Research on similar hydrazine derivatives indicates significant antifungal and antibacterial activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The hydrazine moiety may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : By triggering apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
  • Antimicrobial Action : Similar compounds have shown the ability to disrupt bacterial cell walls or inhibit protein synthesis .

Study 1: Anticancer Efficacy

A study investigating the efficacy of hydrazone derivatives on breast cancer cells demonstrated that certain compounds showed a significant reduction in cell viability. The combination of these derivatives with doxorubicin resulted in enhanced cytotoxicity, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer types .

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial activity of hydrazine derivatives revealed that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity, particularly the introduction of halogen atoms .

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